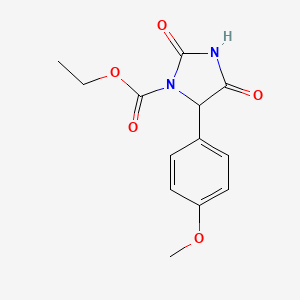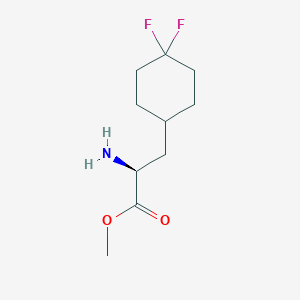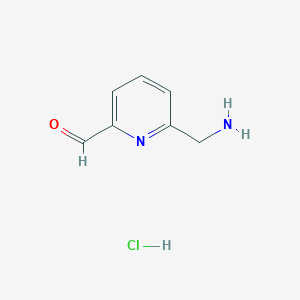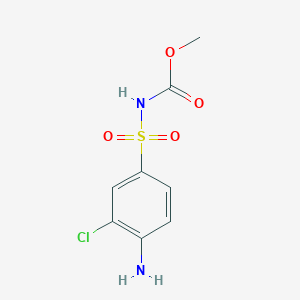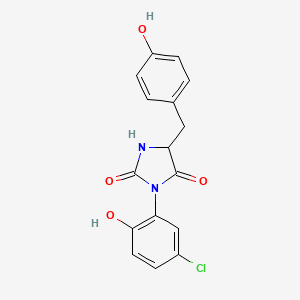
(R)-2,2-Dichlorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-Dichlorocyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with two chlorine atoms attached to the second carbon and a carboxylic acid group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dichlorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with an appropriate alkene, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of ®-2,2-Dichlorocyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dichlorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
®-2,2-Dichlorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity and can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-2,2-Dichlorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorocyclopropane-1-carboxylic acid: The non-chiral version of the compound.
2,2-Dibromocyclopropane-1-carboxylic acid: Similar structure but with bromine atoms instead of chlorine.
Cyclopropane-1-carboxylic acid: Lacks the halogen substituents.
Uniqueness
®-2,2-Dichlorocyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The chiral center allows for enantioselective reactions, making it valuable in asymmetric synthesis and the study of chiral interactions in biological systems.
Properties
Molecular Formula |
C4H4Cl2O2 |
|---|---|
Molecular Weight |
154.98 g/mol |
IUPAC Name |
(1R)-2,2-dichlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m1/s1 |
InChI Key |
GVGFEJPTKINGLP-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@@H](C1(Cl)Cl)C(=O)O |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)

![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)

